5-Methoxy-DL-tryptophan

Description

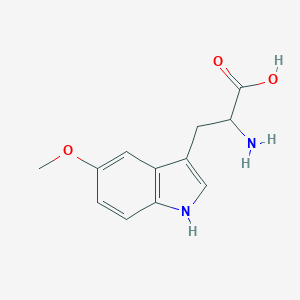

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNPSKDDJARYKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862973 |

Source

|

| Record name | 5-Methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28052-84-8 |

Source

|

| Record name | 5-Methoxy-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28052-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028052848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-5-methoxytryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-DL-tryptophan: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-DL-tryptophan, a derivative of the essential amino acid tryptophan. This document details its synthesis via both chemical and enzymatic routes, outlines its key characterization parameters, and touches upon its biological significance. The information is presented to support research, development, and application of this compound in various scientific fields.

Introduction

This compound is a compound of growing interest in the scientific community. As a metabolite of tryptophan, it has been implicated in various physiological processes and has demonstrated potential therapeutic effects, including anti-inflammatory and anti-fibrotic activities.[1] A thorough understanding of its synthesis and physical properties is crucial for its application in research and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through both classical chemical methods and biocatalytic enzymatic approaches.

Chemical Synthesis: The Marchant and Harvey Method

A well-established chemical synthesis for 5-methoxytryptophan was reported by Marchant and Harvey in 1951.[2][3] The general workflow for this synthesis is outlined below.

Caption: Chemical Synthesis Workflow of this compound.

Experimental Protocol:

Step 1: Synthesis of 5-Methoxyindole-3-aldehyde [3]

-

In a flask equipped with a reflux condenser and stirrer, dissolve 20 g of 5-methoxyindole in 400 ml of 96% ethanol.

-

Add 250 g of chloroform.

-

While stirring and heating under reflux, slowly add a solution of 350 g of potassium hydroxide in 400 ml of water over 4-6 hours, maintaining gentle reflux.

-

Continue stirring for an additional 2 hours and then let the mixture stand overnight.

-

Filter to remove potassium chloride and then steam distill the solution to recover unreacted 5-methoxyindole.

-

The desired 5-methoxyindole-3-aldehyde will be present in the remaining solution and can be isolated and purified.

Step 2: Synthesis of 5-(5-Methoxyindole-3-ylmethylene)hydantoin [3]

-

Condense the 5-methoxyindole-3-aldehyde with hydantoin.

-

This reaction is carried out in boiling piperidine.

-

The resulting product, 5-(5-methoxyindole-3-ylmethylene)hydantoin, can be obtained in good yield.

Step 3: Synthesis of this compound [3]

-

The reduction and hydrolysis of the indolylmethylenehydantoin intermediate can be performed in a single step.

-

Use an ammonium sulfide solution and ammonia solution at 100°C.

-

The final product, this compound, will precipitate and can be purified from organic and inorganic impurities.

Enzymatic Synthesis

A biocatalytic route to this compound can be achieved using the enzyme tryptophan synthase (TrpB). This method offers high stereoselectivity, yielding the L-enantiomer.

Caption: Enzymatic Synthesis of 5-Methoxy-L-tryptophan.

Experimental Protocol (General):

-

Enzyme Preparation: Obtain or express and purify tryptophan synthase (TrpB) from a suitable source, such as Escherichia coli.[4]

-

Reaction Mixture: Prepare a buffered solution (e.g., Tris-HCl, pH 8.0) containing L-serine, 5-methoxyindole, and the cofactor pyridoxal phosphate (PLP).

-

Enzymatic Reaction: Add the purified tryptophan synthase to the reaction mixture. Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient period to allow for conversion.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC to determine the formation of 5-methoxytryptophan.

-

Purification: Once the reaction is complete, the enzyme can be removed (e.g., by heat denaturation and centrifugation if using a thermostable enzyme, or by other purification techniques). The product, 5-Methoxy-L-tryptophan, can then be purified from the reaction mixture using methods like ion-exchange chromatography or crystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Appearance | White to light beige crystalline solid | [1] |

| Melting Point | 258-261 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO and PBS (pH 7.2) at ~1 mg/mL | [5] |

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Characteristic peaks for the indole ring protons, the methoxy group, and the amino acid side chain protons. |

| ¹³C NMR | Resonances corresponding to the 12 carbon atoms in the molecule, including the indole ring, methoxy group, and the propanoic acid side chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of the functional groups present, such as N-H and C=O stretching vibrations. |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis and quantification of this compound.

General HPLC Protocol:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs (around 280 nm) is a standard method. Fluorescence detection can also be used for enhanced sensitivity.

Biological Significance and Signaling Pathways

This compound is not just a synthetic compound but also an endogenous metabolite of tryptophan. The biosynthetic pathway involves the enzymes tryptophan hydroxylase (TPH) and hydroxyindole-O-methyltransferase (HIOMT).[6]

Caption: Biosynthetic Pathway and Biological Role of 5-Methoxytryptophan.

Research has shown that 5-methoxytryptophan can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1] Furthermore, it has been demonstrated to attenuate pulmonary fibrosis by downregulating signaling pathways such as TGF-β/SMAD3 and PI3K/AKT.[1] These findings highlight the potential of this compound as a lead compound for the development of novel therapeutics.

References

- 1. Endogenous tryptophan metabolite 5-Methoxytryptophan inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 395. The synthesis of 5- and 7-methoxytryptophan, and of some derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 395. The synthesis of 5- and 7-methoxytryptophan, and of some derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-methoxytryptophan: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of 5-Methoxy-DL-tryptophan

This technical guide provides a comprehensive overview of the biological activities of this compound (5-MTP), an endogenous metabolite of tryptophan. The document details its mechanisms of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the core signaling pathways involved.

Core Biological Activities and Mechanisms of Action

This compound is a tryptophan metabolite with pleiotropic biological effects, positioning it as a molecule of significant interest for therapeutic development.[1][2][3] Its primary activities include anti-inflammatory, anti-fibrotic, anti-cancer, and vascular protective effects. These effects are largely mediated through the modulation of key signaling pathways, most notably the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][4]

Anti-inflammatory Effects

5-MTP demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5][6] It effectively reduces the lipopolysaccharide (LPS)-induced release of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in macrophages.[6] This action is primarily achieved by blocking the p38 MAPK signaling pathway, which subsequently inhibits the activation of the transcription factor NF-κB.[1] Furthermore, 5-MTP suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.[2]

Anti-fibrotic Activity

Tissue fibrosis, characterized by excessive deposition of extracellular matrix proteins, is a pathological feature of many chronic diseases. 5-MTP has been shown to attenuate liver, kidney, cardiac, and pulmonary fibrosis.[1] The anti-fibrotic mechanism involves the inhibition of macrophage activation and the prevention of fibroblast and hepatic stellate cell differentiation into myofibroblasts, the primary cell type responsible for collagen deposition.[1][7]

Vascular Protective Effects

In the context of vascular injury, 5-MTP exhibits significant protective functions. It accelerates the recovery of the endothelium after injury and reduces intimal thickening.[8] This is accomplished through a dual mechanism: promoting the proliferation and migration of endothelial cells to restore the integrity of the vascular lining, while simultaneously inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs) into the intimal space.[8] These effects are also linked to the suppression of the p38 MAPK and NF-κB pathways in VSMCs.[8]

Anti-cancer Activity

5-MTP has emerged as a potential anti-cancer agent. It inhibits the growth of tumors and reduces metastasis in animal models.[2][6] The anti-neoplastic effects are attributed to its ability to inhibit cancer cell migration and invasion, at least in part by blocking COX-2 expression.[2] In colorectal cancer cells, 5-MTP has been shown to induce apoptosis and cell cycle arrest, with evidence suggesting the involvement of the PI3K/Akt/FoxO3a signaling pathway.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on the biological effects of this compound.

Table 1: In Vitro Studies

| Concentration | Cell Type | Experimental Model | Key Findings | Reference |

| 50 µM | RAW 264.7 Macrophages | LPS-induced inflammation | Reduced expression of COX-2, TNF-α, IL-1β, and IL-6 | [6] |

| 100 µM | Vascular Smooth Muscle Cells (VSMCs) | Pam3-induced inflammation | Blocked IL-6 elevation | [5] |

| 5, 25, 100 µM | HCT-116, HCT-15, SW480 (Colorectal Cancer Cells) | Cell proliferation and apoptosis assays | Inhibited cell proliferation, induced apoptosis and cell cycle arrest | [9] |

Table 2: In Vivo Studies

| Dosage | Animal Model | Disease Model | Key Findings | Reference |

| 23.4 mg/kg | Mouse | LPS-induced endotoxemia | Increased survival | [6] |

| 23.5 mg/kg (i.p., twice a week, 12-20 weeks) | ApoE-/- mice on a high-fat diet | Atherosclerosis and atherosclerotic calcification | Attenuated aortic arch staining | [5] |

| 100 mg/kg | Mouse | A549 xenograft tumor model | Reduced tumor growth and number of metastases | [2][6] |

| Not Specified | Mouse | Arterial denudation-induced intimal hyperplasia | Reduced intimal thickening by 40% after 4 weeks | [4][8] |

Signaling Pathways and Experimental Workflows

The biological activities of 5-MTP are underpinned by its interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

Caption: 5-MTP inhibits the p38 MAPK pathway, blocking inflammation.

Caption: 5-MTP induces apoptosis via the PI3K/Akt/FoxO3a pathway.

Caption: Workflow for in vitro analysis of 5-MTP's biological effects.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological activities of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with 5-MTP (e.g., 50 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL).

-

Incubation: The cells are incubated for a duration suitable for the endpoint being measured (e.g., 24 hours for cytokine release).

-

Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Protein Expression Analysis: Cell lysates are prepared for Western blot analysis to determine the expression levels of proteins such as COX-2 and the phosphorylation status of p38 MAPK and NF-κB.

In Vivo Vascular Injury Model

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

Surgical Procedure: A femoral artery denudation injury is induced using a guidewire.

-

Treatment: 5-MTP is administered to the mice, for example, via intraperitoneal injection.

-

Tissue Collection and Analysis: After a set period (e.g., 4 weeks), the injured femoral arteries are harvested, fixed, and embedded in paraffin.

-

Histological Analysis: Cross-sections of the artery are stained with hematoxylin and eosin (H&E) to visualize the neointima and media. The intima-to-media ratio is calculated to quantify the extent of intimal hyperplasia.

-

Immunohistochemistry: Staining for markers of cell proliferation (e.g., Ki67) and endothelial cells (e.g., CD31) can be performed to assess re-endothelialization and VSMC proliferation.

In Vitro Cancer Cell Proliferation and Apoptosis Assay

-

Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of 5-MTP (e.g., 5, 25, 100 µM) for different time points (e.g., 24, 48, 72 hours).

-

Cell Proliferation Assay: Cell viability and proliferation are assessed using assays such as the Cell Counting Kit-8 (CCK-8) or colony formation assays.

-

Apoptosis Assay: Apoptosis is detected and quantified by flow cytometry after staining the cells with Annexin V and Propidium Iodide (PI).

-

Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion

This compound is an endogenous metabolite with a diverse and potent range of biological activities, including anti-inflammatory, anti-fibrotic, vascular protective, and anti-cancer effects. Its primary mechanism of action involves the inhibition of key inflammatory and proliferative signaling pathways, such as p38 MAPK. The data presented in this guide underscore the therapeutic potential of 5-MTP and provide a foundation for further research and development in various disease contexts.

References

- 1. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 2. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. A Novel Protective Function of 5-Methoxytryptophan in Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]

- 9. 5-methoxytryptophan induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Role of 5-Methoxy-DL-tryptophan: A Technical Guide for Researchers

An In-depth Whitepaper on the Biosynthesis, Physiological Functions, and Therapeutic Potential of an Emerging Endogenous Modulator.

Introduction

5-Methoxy-DL-tryptophan (5-MTP) is an endogenous metabolite of the essential amino acid L-tryptophan.[1][2] Historically overshadowed by other tryptophan derivatives like serotonin and melatonin, recent research has illuminated 5-MTP's significant role as a potent anti-inflammatory, anti-fibrotic, and vasoprotective molecule.[1][3][4] Produced by various cell types, including endothelial cells and fibroblasts, 5-MTP acts as a circulating factor that helps maintain inflammatory homeostasis.[2][5] Its levels are notably suppressed during systemic inflammation, such as in sepsis, and have been inversely correlated with the progression of chronic kidney disease and adverse outcomes after myocardial infarction.[1][3][6] This guide provides a comprehensive technical overview of the core aspects of 5-MTP, summarizing key data, experimental methodologies, and the signaling pathways it modulates, to support further research and drug development efforts in this promising area.

Biosynthesis and Metabolism

The primary pathway for endogenous 5-MTP synthesis is a two-step enzymatic process originating from L-tryptophan. This pathway shares enzymes with melatonin synthesis but diverges in a crucial decarboxylation step.[7]

-

Hydroxylation: The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by tryptophan hydroxylase-1 (TPH-1) in non-neuronal cells.[1][3]

-

O-Methylation: Subsequently, 5-HTP is converted to 5-MTP by hydroxyindole O-methyltransferase (HIOMT).[1][3][7]

This process occurs in various cells, including vascular endothelial cells, fibroblasts, and epithelial cells, which then release 5-MTP into the circulation.[2][8] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and certain cytokines, can suppress this pathway by inhibiting the expression of TPH-1, leading to reduced 5-MTP levels during inflammatory states.[1][3]

Under conditions of pathogenic inflammation, 5-MTP can be degraded. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is upregulated by inflammatory signals, can convert 5-MTP into 5-methoxykynurenine, thereby diminishing its protective effects.[9]

Physiological Roles and Mechanisms of Action

5-MTP exerts a range of protective effects primarily through the modulation of inflammatory and fibrotic signaling pathways.

Anti-Inflammatory Activity

A key function of 5-MTP is its potent anti-inflammatory activity. It is an endothelium-derived molecule that blocks systemic inflammation.[5] 5-MTP suppresses the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][10] It also inhibits the production and release of various cytokines (e.g., IL-6, TNF-α, IL-1β) and chemokines from macrophages stimulated by LPS.[5][11]

The primary mechanism for this effect is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical for the inflammatory response in macrophages.[1][3][4] By blocking p38 MAPK activation, 5-MTP prevents the downstream activation of NF-κB, thereby reducing the transcription of numerous pro-inflammatory genes.[3][12]

Vasoprotective and Anti-Fibrotic Roles

5-MTP plays a crucial role in maintaining vascular health. It protects endothelial barrier function, which is often disrupted during sepsis and systemic inflammation.[1][5] In models of arterial injury, 5-MTP promotes the proliferation of endothelial cells to repair damage while simultaneously inhibiting the migration and proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of intimal hyperplasia and restenosis.[12]

Furthermore, 5-MTP has demonstrated significant anti-fibrotic properties in preclinical models of cardiac, renal, hepatic, and pulmonary fibrosis.[4] It works by inhibiting the activation of macrophages and blocking the differentiation of fibroblasts and hepatic stellate cells into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[4]

Anti-Cancer Activity

Emerging evidence suggests that 5-MTP has anti-cancer properties. It has been shown to block the overexpression of COX-2 in cancer cells, inhibit cancer cell migration, and reduce tumor growth and metastasis in xenograft models.[2][7] Its ability to modulate the tumor microenvironment by suppressing inflammation may contribute significantly to these effects.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies, highlighting the concentrations at which 5-MTP exerts its effects and its measured levels in biological systems.

Table 1: Circulating Levels of 5-MTP in Human Subjects

| Condition | Analyte | Concentration (Mean ± SD) | Sample Type | Reference |

| Healthy Subjects | 5-MTP | 1.02 µM | Serum | [2] |

| Healthy Subjects | 5-MTP | ~2 ng/mL (~8.5 nM) | Plasma | [13] |

| Septic Shock Patients | 5-MTP | 0.30 ± 0.39 µM | Serum | [5] |

| STEMI Patients (Day 1) | 5-MTP | Significantly lower than controls | Plasma | [6] |

Note: A discrepancy exists in reported physiological concentrations, potentially due to different analytical methods (ELISA vs. HPLC).[13] Further validation is required.

Table 2: Effective Concentrations of 5-MTP in In Vitro and In Vivo Models

| Model System | Effect | Concentration / Dosage | Reference |

| RAW 264.7 Macrophages | Inhibition of LPS-induced COX-2 expression | Concentration-dependent | [5] |

| RAW 264.7 Macrophages | Reduction of LPS-induced cytokine release | 50 µM | [11] |

| Vascular Smooth Muscle Cells | Blocks Pam3-induced IL-6 elevation | 100 µM | [14] |

| Mouse Model of Endotoxemia | Increased survival | 23.4 mg/kg (i.p.) | [5][11] |

| A549 Mouse Xenograft Model | Reduced tumor growth and metastasis | 100 mg/kg | [11] |

| ApoE-/- Mouse Model | Attenuates atherosclerotic calcification | 23.5 mg/kg (i.p.) | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 5-MTP. Below are representative protocols for its quantification and the assessment of its biological activity.

Quantification of 5-MTP in Human Plasma by HPLC

This protocol is adapted from Anderson & Eighmie (2018) for the accurate determination of 5-MTP levels.[13]

1. Sample Preparation (Solid Phase Extraction - SPE):

- Thaw frozen human plasma samples on ice.

- To 1 mL of plasma, add an internal standard.

- Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by HPLC-grade water.

- Load the plasma sample onto the cartridge.

- Wash the cartridge with an acidic buffer (e.g., 0.1 M HCl) followed by methanol to remove interfering substances.

- Elute 5-MTP from the cartridge using a basic methanolic solution (e.g., 5% NH₄OH in methanol).

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

2. HPLC Analysis:

- System: HPLC system equipped with a C18 column.

- Mobile Phase: An isocratic or gradient system of an appropriate buffer (e.g., phosphate or citrate buffer) and an organic modifier like methanol or acetonitrile.

- Detection: Use a combination of detectors for confirmation:

- Fluorometric Detector: For sensitive detection based on native fluorescence (e.g., Ex: 290 nm, Em: 350 nm).

- Electrochemical Detector (ECD): For high sensitivity and specificity based on the redox properties of the indole ring.

- Quantification: Use a standard addition approach by spiking known amounts of 5-MTP into plasma samples to create a calibration curve and account for matrix effects. The identity of the 5-MTP peak should be confirmed by comparing its retention time and detector response ratios to an authentic standard.

In Vitro Macrophage Activation Assay

This workflow assesses the anti-inflammatory effect of 5-MTP on cultured macrophages.

1. Cell Culture:

- Culture RAW 264.7 cells or primary macrophages in DMEM supplemented with 10% FBS and antibiotics.

- Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

2. Treatment:

- Remove the culture medium and replace it with fresh, serum-free medium.

- Pre-incubate the cells with varying concentrations of DL-5-MTP (e.g., 10, 50, 100 µM) or vehicle control for 30-60 minutes.

3. Stimulation:

- Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

- Incubate for a specified period (e.g., 8 hours for gene expression, 24 hours for protein/cytokine secretion).

4. Sample Collection and Analysis:

- Supernatant: Collect the cell culture supernatant and store it at -80°C. Use it to quantify secreted cytokines (TNF-α, IL-6) via Enzyme-Linked Immunosorbent Assay (ELISA).

- Cell Lysate: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Use the lysate for Western blot analysis to determine the protein levels of COX-2, iNOS, and the phosphorylation status of p38 MAPK and NF-κB.

Conclusion and Future Directions

This compound has emerged as a critical endogenous molecule that actively defends against inflammation, fibrosis, and vascular injury.[1][3] Its synthesis via the TPH-1/HIOMT pathway and its ability to suppress the p38 MAPK and NF-κB signaling cascades place it at a crucial intersection of metabolism and immune regulation. The inverse correlation of its circulating levels with several major inflammatory diseases, such as sepsis and post-infarction heart failure, highlights its potential as a valuable theranostic biomarker.[3][8]

For drug development professionals, 5-MTP represents a promising lead compound. As an endogenous metabolite, it is expected to have a favorable safety profile. Future research should focus on:

-

Receptor Identification: Elucidating the specific cell surface receptor(s) for 5-MTP to better understand its mechanism of action.

-

Pharmacokinetics: Characterizing the pharmacokinetic and pharmacodynamic properties of exogenously administered 5-MTP.

-

Clinical Validation: Conducting robust clinical trials to validate its utility as a biomarker and a therapeutic agent in inflammatory and fibrotic diseases.

The continued exploration of this unique tryptophan metabolite holds significant promise for the development of novel therapies for a wide range of complex human disorders.

References

- 1. 5-methoxytryptophan: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 5. ahajournals.org [ahajournals.org]

- 6. 5-methoxytryptophan is a potential marker for post-myocardial infarction heart failure - a preliminary approach to clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predictive Value of 5-Methoxytryptophan on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]

- 13. The determination of 5-methoxytryptophan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-DL-tryptophan, a metabolite of tryptophan with known anti-inflammatory and anticancer activities.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental methodologies, and a visualization of its potential mechanism of action.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [2][3][4] |

| Molecular Weight | 234.25 g/mol | [2][3][5] |

| Appearance | White to light beige crystalline solid | [2][4] |

| Melting Point | 258-261 °C (decomposes) | [2][6] |

| Solubility | ||

| DMSO | ~1 mg/mL | [4][6] |

| PBS (pH 7.2) | ~1 mg/mL | [4][6] |

| 1M HCl | 100 mg/mL (with sonication) | [7][8] |

| pKa | Predicted: 2.38 (carboxyl), 9.39 (amino) | [9] |

| LogP (Octanol/Water) | Computed: -0.8 | [3][5] |

| Purity | ≥98% (TLC) | [2][4] |

| Storage Temperature | -20°C | [2][4][6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amino acid derivatives.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure dense packing.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is ramped up at a rate of 10-20°C per minute to quickly approach the expected melting point.

-

Approximately 15-20°C below the expected melting point, the heating rate is reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet is observed is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion temperature. Given that this compound decomposes, the temperature at which decomposition is observed should also be noted.

-

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, PBS pH 7.2) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in this compound.

Methodology:

-

Sample Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Procedure:

-

The initial pH of the solution is recorded.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments. The pH is recorded after each addition, allowing the solution to stabilize.

-

The titration is continued past the expected equivalence points.

-

Subsequently, the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner, again recording the pH after each addition.

-

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Methodology:

-

Solvent Preparation: 1-Octanol and water (or a suitable buffer like PBS pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in the aqueous phase.

-

Partitioning: A known volume of the aqueous solution is mixed with an equal volume of the pre-saturated 1-octanol in a sealed container.

-

Equilibration: The mixture is gently agitated for a set period (e.g., 24 hours) to allow for the partitioning of the solute between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Signaling Pathway Visualization

This compound has been shown to possess anti-inflammatory properties, notably by reducing the lipopolysaccharide (LPS)-induced release of interleukin-6 (IL-6).[10] The following diagram illustrates a simplified model of the LPS-induced IL-6 signaling pathway and the potential point of intervention for this compound. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4), which initiates a signaling cascade that can lead to the activation of transcription factors such as NF-κB and the JAK-STAT pathway, both of which are crucial for the expression of pro-inflammatory cytokines like IL-6.

Caption: LPS-induced IL-6 signaling pathway and potential inhibition by this compound.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Signaling Mechanisms Regulating IL-6 Expression by LPS between Gingival Fibroblasts and Mononuclear Cells: Seeking the Common Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPS-induced release of IL-6 from glia modulates production of IL-1β in a JAK2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Lipopolysaccharide and Inflammatory Cytokines on Interleukin-6 Production by Healthy Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. il-6-signaling-is-required-for-lps-induced-barrier-function-loss - Ask this paper | Bohrium [bohrium.com]

- 7. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. medchemexpress.com [medchemexpress.com]

The Anti-Inflammatory Potential of 5-Methoxy-DL-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-DL-tryptophan (5-MTP), an endogenous metabolite of tryptophan, is emerging as a potent anti-inflammatory agent with significant therapeutic potential.[1][2][3] Initially identified as a cyclooxygenase-2 (COX-2) suppressing factor and named cytoguardin, 5-MTP has demonstrated a remarkable ability to modulate key inflammatory pathways and attenuate tissue damage in a variety of preclinical models.[1][4] This technical guide provides a comprehensive overview of the anti-inflammatory effects of 5-MTP, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols to facilitate further research and development in this promising area.

Core Mechanism of Anti-Inflammatory Action

The anti-inflammatory properties of 5-MTP are multifaceted, primarily revolving around its ability to inhibit the activation of macrophages and suppress the expression of pro-inflammatory mediators.[1] The core mechanism involves the inhibition of the p38 MAPK signaling pathway, which subsequently leads to the downregulation of the master inflammatory transcription factor, NF-κB.[1][5][6] Furthermore, 5-MTP has been shown to inhibit the histone acetyltransferase (HAT) activity of the transcriptional co-activator p300, a key mediator of pro-inflammatory gene expression.[1][4] This dual inhibition of critical inflammatory signaling nodes results in a broad-spectrum suppression of inflammatory responses.

Key Signaling Pathways

The anti-inflammatory effects of 5-MTP are mediated through the modulation of several key signaling pathways. The primary pathway involves the inhibition of p38 MAPK activation, which in turn prevents the subsequent activation of NF-κB.[1][5][6] Additionally, 5-MTP has been shown to interfere with the TLR2-MyD88-TRAF6 signaling pathway in macrophages.[7]

References

- 1. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methoxytryptophan Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methoxy-DL-tryptophan: A Deep Dive into its Role in Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-DL-tryptophan (5-MTP), a metabolite of the essential amino acid tryptophan, has emerged as a molecule of significant interest in the fields of cellular biology and drug development. Possessing potent anti-inflammatory, anti-fibrotic, and anti-cancer properties, 5-MTP exerts its effects by modulating a variety of key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of 5-MTP's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanisms and Signaling Pathway Modulation

5-MTP's multifaceted biological activities stem from its ability to interfere with several critical signaling pathways implicated in disease pathogenesis. The primary pathways influenced by 5-MTP include the p38 Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Phosphatidylinositol 3-kinase (PI3K)/Akt/FoxO3a signaling cascades.

p38 MAPK Pathway

The p38 MAPK pathway is a crucial mediator of cellular responses to inflammatory cytokines and stress. Aberrant activation of this pathway is linked to a variety of inflammatory diseases and cancer. 5-MTP has been shown to be a potent inhibitor of p38 MAPK activation. By suppressing the phosphorylation of p38, 5-MTP can effectively block downstream inflammatory signaling, contributing to its anti-inflammatory effects.

NF-κB Signaling Pathway

The NF-κB pathway is another central regulator of inflammation, immune responses, and cell survival. In many pathological conditions, this pathway is constitutively active. 5-MTP has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes and mediators. This inhibition is a key component of 5-MTP's anti-inflammatory and anti-cancer activities.

PI3K/Akt/FoxO3a Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature of many cancers. Recent studies have revealed that 5-MTP can modulate this pathway, leading to the induction of apoptosis in cancer cells. In colorectal cancer cells, 5-MTP treatment has been shown to promote apoptosis and cell cycle arrest, with evidence suggesting an interplay with the PI3K/Akt/FoxO3a signaling pathway.

Quantitative Data on the Biological Effects of this compound

The following tables summarize the available quantitative data on the effects of 5-MTP in various experimental settings.

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| Colorectal Cancer Cells | Cell Viability | 5, 25, 100 μM | Inhibition of cell proliferation | |

| Colorectal Cancer Cells | Apoptosis Assay | 5, 25, 100 μM | Promotion of apoptosis and cell cycle arrest | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | 100 μmol/L | Significant inhibition of p38 MAPK activation induced by IL-1β, TNF-α, VEGF, and LPS |

Key Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound.

The Discovery and History of 5-Methoxy-DL-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-DL-tryptophan (5-MTP), a methoxylated derivative of the essential amino acid tryptophan, has emerged from relative obscurity to become a molecule of significant interest in contemporary biomedical research. Initially synthesized in the mid-20th century, its biological importance as an endogenous metabolite with potent anti-inflammatory, anti-fibrotic, and anti-cancer properties has only been elucidated in recent years. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 5-MTP, alongside a detailed exploration of its more recently discovered physiological roles and the signaling pathways it modulates. Quantitative data are presented in structured tables, and key experimental protocols are detailed to support further research and development.

Discovery and Early History

The journey of this compound begins not with its isolation from a natural source, but through chemical synthesis. In 1951, chemists R. H. Marchant and D. G. Harvey reported the first synthesis of 5- and 7-methoxytryptophan. Their work was part of a broader scientific exploration into the synthesis and properties of indole derivatives, a class of compounds that includes the neurotransmitter serotonin and the hormone melatonin, both of which are biosynthetically derived from tryptophan. The motivation for synthesizing methoxylated tryptophans at the time was likely driven by a desire to understand the structure-activity relationships of these biologically important molecules.

The initial synthesis by Marchant and Harvey was a purely chemical achievement, and for several decades following its discovery, 5-MTP remained a relatively obscure laboratory chemical. It was not until the latter half of the 20th century that interest in methoxyindoles began to grow, particularly in the context of neurobiology and the pineal gland. A 1983 study investigated the effects of various 5-methoxyindoles, including 5-methoxytryptophan, on protein and peptide secretion in the mouse pineal gland, suggesting an early inkling of its potential biological activity. However, the profound physiological significance of 5-MTP as an endogenous metabolite would not be fully appreciated until the 21st century.

Physicochemical Properties

Early characterization of this compound focused on its fundamental physicochemical properties. The data from its initial synthesis and subsequent early studies are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | Marchant & Harvey, 1951 |

| Molecular Weight | 234.25 g/mol | Marchant & Harvey, 1951 |

| Appearance | Practically colorless crystals/needles | Marchant & Harvey, 1951 |

| Melting Point | 238-240 °C (with decomposition) | Marchant & Harvey, 1951 |

Synthesis of this compound

The original synthesis of this compound by Marchant and Harvey in 1951 remains a cornerstone of its history. The multi-step process is detailed below.

Experimental Protocol: Synthesis of 5-Methoxyindole

The precursor, 5-methoxyindole, was synthesized from p-anisidine.

-

Diazotization of p-anisidine: p-Anisidine is diazotized using sodium nitrite and hydrochloric acid.

-

Reduction to p-methoxyphenylhydrazine: The resulting diazonium salt is reduced with stannous chloride.

-

Fischer Indole Synthesis: The p-methoxyphenylhydrazine is then reacted with pyruvic acid to form the corresponding hydrazone, which is subsequently cyclized using a suitable acidic catalyst (e.g., polyphosphoric acid) to yield 5-methoxyindole-2-carboxylic acid.

-

Decarboxylation: The 5-methoxyindole-2-carboxylic acid is decarboxylated by heating to afford 5-methoxyindole.

Experimental Protocol: Synthesis of 5-Methoxyindole-3-aldehyde

The synthesis of the key intermediate, 5-methoxyindole-3-aldehyde, was achieved via a formylation reaction. While the 1951 paper does not explicitly detail this step, formylation of indoles can be achieved through methods like the Vilsmeier-Haack or Duff reaction.

Experimental Protocol: Synthesis of this compound

The final step involves the conversion of 5-methoxyindole-3-aldehyde to this compound.

-

Condensation with Hydantoin: 5-Methoxyindole-3-aldehyde is condensed with hydantoin in the presence of a base (e.g., piperidine in ethanol) to form 5-(5'-methoxyindolylmethylene)hydantoin.

-

Hydrolysis: The resulting indolylmethylenehydantoin is then hydrolyzed to yield this compound. The 1951 paper by Marchant and Harvey specifies the following procedure for this step:

-

A mixture of 5-(5'-methoxyindolylmethylene)hydantoin (1.0 g), barium hydroxide (4.4 g), and water (27 ml) is heated under reflux for 24 hours.

-

Carbon dioxide is passed through the boiling solution, which is then filtered.

-

The remaining barium ions are removed by the addition of sulfuric acid.

-

The final filtrate and washings are combined and concentrated to a small volume.

-

Excess ethanol and pyridine are added, and the solution is cooled to 0 °C.

-

Upon standing, this compound crystallizes out as practically colorless needles.

-

The reported yield was 0.55 g (61%), with a melting point of 238-240 °C (with decomposition).

-

Caption: Synthetic pathway of this compound.

Modern Understanding of Biological Activity and Signaling Pathways

While its early history was rooted in synthetic chemistry, recent research has unveiled the significant biological roles of 5-MTP as an endogenous metabolite. It is now recognized as a potent signaling molecule with pleiotropic effects, including anti-inflammatory, anti-cancer, and anti-fibrotic activities.

Biosynthesis of 5-MTP

Endogenous 5-MTP is synthesized from L-tryptophan through a two-step enzymatic process.

Caption: Biosynthesis of 5-MTP from L-Tryptophan.

Key Signaling Pathways Modulated by 5-MTP

5-MTP exerts its biological effects by modulating several key intracellular signaling pathways.

A central mechanism of 5-MTP's anti-inflammatory action is its ability to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical mediators of the inflammatory response.

Caption: 5-MTP inhibits p38 MAPK and NF-κB signaling.

In the context of tissue fibrosis, 5-MTP has been shown to downregulate the Transforming Growth Factor-beta (TGF-β)/SMAD3 and Phosphoinositide 3-kinase (PI3K)/AKT signaling pathways. These pathways are key drivers of fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition.

Caption: 5-MTP inhibits pro-fibrotic signaling pathways.

Conclusion and Future Directions

From its humble beginnings as a synthetic curiosity, this compound has evolved into a molecule of significant biological and therapeutic interest. Its journey highlights the importance of fundamental chemical synthesis in providing the tools for future biological discovery. The elucidation of its endogenous roles in regulating inflammation, fibrosis, and cancer opens up new avenues for drug development. Future research will likely focus on identifying its specific cellular receptors and further unraveling the intricacies of its downstream signaling pathways. The development of selective agonists or modulators of the 5-MTP pathway could offer novel therapeutic strategies for a range of human diseases. This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their exploration of this fascinating and promising molecule.

5-Methoxy-DL-tryptophan (CAS: 28052-84-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-DL-tryptophan is an endogenous metabolite of tryptophan that has garnered significant scientific interest for its diverse biological activities. Possessing anti-inflammatory, anti-cancer, and anti-fibrotic properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and biological activities of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside an exploration of its metabolic pathways and toxicological profile. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Physicochemical Properties

This compound is a crystalline solid, appearing as a white to light beige powder.[1][2] Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Source |

| CAS Number | 28052-84-8 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [3] |

| Molecular Weight | 234.25 g/mol | [3] |

| Melting Point | 258-261 °C (decomposes) | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in 1M HCl (100 mg/mL), DMSO (~1 mg/mL), and PBS (pH 7.2, ~1 mg/mL).[4][5] Does not mix well with water.[6] | |

| Appearance | White to light beige crystalline powder | [1][2] |

| Storage | Store at -20°C | [1] |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, the general synthesis of tryptamine derivatives often involves multi-step chemical reactions. One common approach involves the Fischer indole synthesis, where a phenylhydrazone is treated with an acid catalyst to form the indole ring. For 5-methoxylated tryptophans, a p-methoxyphenylhydrazine would be a key starting material.

Purification of indole derivatives like this compound typically involves recrystallization or chromatographic techniques.

General Recrystallization Protocol for Indole Derivatives

This protocol is a general guideline and may require optimization for this compound.

-

Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Chromatographic Purification

For higher purity, column chromatography is often employed.

-

Stationary Phase: Silica gel is a common stationary phase for the purification of indole derivatives.

-

Mobile Phase: A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or methanol) is selected based on thin-layer chromatography (TLC) analysis to achieve good separation.

-

Column Packing: The silica gel is packed into a column as a slurry in the mobile phase.

-

Sample Loading: The crude compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: The mobile phase is passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Evaporation: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, anti-cancer, and anti-fibrotic effects.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. It can reduce the release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β induced by lipopolysaccharide (LPS).[7][8] The mechanism of its anti-inflammatory action is linked to the inhibition of key signaling pathways.

-

NF-κB Signaling: It has been demonstrated to inhibit the IκB/NFκB signaling pathway.

-

MAPK Signaling: It can suppress the activation of p38 MAPK.

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.

Anti-cancer Activity

Studies have indicated that this compound can inhibit the proliferation of cancer cells and induce apoptosis.[9] Its anti-cancer effects are associated with the modulation of the PI3K/Akt signaling pathway.

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Anti-fibrotic Activity

This compound has demonstrated significant anti-fibrotic effects in various models of tissue fibrosis, including liver, kidney, and lung fibrosis.[7][10][11] It is thought to exert these effects by inhibiting the differentiation of fibroblasts into myofibroblasts, a key event in the fibrotic process.[7][10] The mechanism involves the modulation of pathways such as TGF-β and PI3K signaling.[10]

Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Release in Macrophages

This protocol describes a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for in vitro anti-inflammatory assay.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for target cytokines (e.g., mouse IL-6, TNF-α)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include wells with cells and LPS only (positive control) and cells with medium only (negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatants.

-

ELISA: Perform ELISA for the desired cytokines according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of cytokines in each sample from the standard curve. Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-only control.

In Vitro Anti-cancer Assay: Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Caption: Workflow for MTT cell proliferation assay.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Metabolism and Toxicology

Metabolism

The metabolism of this compound is primarily understood through the broader context of tryptophan metabolism. Two major pathways are the kynurenine pathway and the serotonin (indole) pathway.[12][13]

-

Kynurenine Pathway: The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[12] this compound can be degraded by IDO1, leading to the formation of 5-methoxy kynurenine.[14]

-

Serotonin Pathway: Tryptophan is hydroxylated and then decarboxylated to produce serotonin. This compound is a metabolite within this pathway.

Further research is needed to fully elucidate all metabolic products and their excretion routes.

Toxicology

Limited toxicological data is available specifically for this compound. Safety data sheets indicate that it is not classified as a hazardous substance.[6] However, as with any research chemical, appropriate safety precautions should be taken. Studies on related methoxyindole derivatives have shown a range of effects, and a thorough toxicological assessment of this compound is warranted for any potential therapeutic development.

Conclusion

This compound is a multifaceted endogenous molecule with significant therapeutic potential. Its well-documented anti-inflammatory, anti-cancer, and anti-fibrotic activities, coupled with initial safety information, make it a compelling candidate for further investigation. This technical guide provides a solid foundation for researchers and drug developers, offering key physicochemical data, insights into its biological actions, and detailed experimental protocols. Future research should focus on elucidating its complete metabolic fate, conducting comprehensive toxicological studies, and optimizing its synthesis and purification for potential clinical applications.

References

- 1. High-purity purification of indole contained in coal tar fraction - separation of close boiling mixtures of indole by solute crystallization - | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. In vivo antioxidant treatment protects against bleomycin-induced lung damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. 5-Methoxytryptamine synthesis - chemicalbook [chemicalbook.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. goldbio.com [goldbio.com]

- 12. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tryptophan: Its Metabolism along the Kynurenine, Serotonin, and Indole Pathway in Malignant Melanoma [mdpi.com]

- 14. Synthesis of 5-MeO-Tryptamine [designer-drug.com]

Methodological & Application

Analytical Methods for 5-Methoxy-DL-tryptophan: A Comprehensive Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the analytical determination of 5-Methoxy-DL-tryptophan, a metabolite of growing interest in biomedical research and drug development. These guidelines are intended for researchers, scientists, and professionals in the pharmaceutical industry, offering robust methodologies for accurate quantification and characterization of this compound in various biological matrices.

Introduction

This compound is an endogenous metabolite of L-tryptophan that has demonstrated significant anti-inflammatory and cytoprotective properties. Its emerging role in modulating key signaling pathways involved in inflammation and cellular stress responses has made it a focal point of research in areas such as sepsis, vascular injury, and fibrosis.[1][2] Accurate and reliable analytical methods are paramount for elucidating its physiological functions and exploring its therapeutic potential. This guide details established techniques for the analysis of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analytical methods described in this document, providing a comparative overview to aid in method selection.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (%RSD) |

| HPLC with Fluorescence Detection | Human Plasma | Not Reported | ~2 ng/mL[3][4] | 2-20 ng/mL[3] | >85% | <15% |

| LC-MS/MS | Human Plasma | 0.96 to 24.48 nmol/L | 3.42 to 244.82 nmol/L | 0.5-200 ng/mL | 85-115% | <15% |

| GC-MS (adapted from related indoles) | Biological Fluids | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Application Note & Protocol: HPLC with Fluorescence Detection

1. Principle

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a highly sensitive and selective method for the quantification of this compound. The native fluorescence of the indole moiety allows for detection with high specificity, minimizing interference from non-fluorescent matrix components. The method typically involves a reversed-phase chromatographic separation followed by detection at specific excitation and emission wavelengths.

2. Experimental Protocol

2.1. Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma [3][5]

-

Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: To 1 mL of human plasma, add a suitable internal standard (e.g., 5-methyl-tryptophan). Acidify the sample with 100 µL of 1 M HCl and vortex. Load the acidified plasma onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove interfering substances.

-

Elution: Elute the this compound and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2.2. Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of 0.1 M sodium acetate buffer (pH 5.0) and acetonitrile (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength of 285 nm and an emission wavelength of 345 nm.

2.3. Data Analysis

Quantification is achieved by constructing a calibration curve using peak area ratios of this compound to the internal standard at known concentrations.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Application Note & Protocol: LC-MS/MS

1. Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantification of this compound, especially in complex biological matrices. The method combines the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer, allowing for the identification and quantification of the analyte based on its specific precursor-to-product ion transitions.

2. Experimental Protocol

2.1. Sample Preparation: Protein Precipitation from Plasma [6][7]

-

Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. LC-MS/MS Conditions

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or HILIC column suitable for polar compounds.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor ion to product ion transition for this compound (e.g., m/z 235.1 → 176.1) and its internal standard.

2.3. Data Analysis

Quantification is performed using a calibration curve generated from the peak area ratios of the analyte to the internal standard.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Application Note & Protocol: GC-MS (Adapted)

1. Principle

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound following a derivatization step to increase its volatility. This method is suitable for identifying and quantifying the compound in various biological samples.

2. Experimental Protocol

2.1. Sample Preparation and Derivatization [8][9]

-

Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma, tissue homogenate) with a suitable organic solvent like ethyl acetate after acidification.

-

Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the residue and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

2.2. GC-MS Conditions

-

GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).

-

Injection: Splitless injection mode.

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Scan mode for identification or selected ion monitoring (SIM) mode for quantification.

2.3. Data Analysis

Identification is based on the retention time and the mass spectrum of the derivatized compound. Quantification is achieved using a calibration curve prepared with derivatized standards.

Signaling Pathways of this compound

This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. Understanding these pathways is crucial for comprehending its mechanism of action.

Inhibition of the NF-κB Signaling Pathway

This compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[10] By preventing the translocation of NF-κB into the nucleus, it suppresses the expression of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the p38 MAPK Pathway

This compound can also interfere with the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, another critical regulator of inflammation and cellular stress.[1][11] By inhibiting p38 MAPK activation, it can reduce the production of inflammatory cytokines.

Caption: this compound modulates the p38 MAPK signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The determination of 5-methoxytryptophan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Methoxytryptophan Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]